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Compound of Interest

Compound Name:
3-Amino-1-

(cyclopropylmethyl)urea

CAS No.: 1057393-54-0

Cat. No.: B1521635

Get Quote

A Publish Comparison Guide for Medicinal Chemists
Executive Summary & Scaffold Identity
3-Amino-1-(cyclopropylmethyl)urea represents a privileged hydrazine-urea scaffold. Unlike

simple ureas, the presence of the N3-amino group (hydrazine motif) confers high reactivity

toward carbonyls, making it a critical "warhead" for enzymes utilizing quinone cofactors (e.g.,

SSAO) and a building block for semicarbazone drugs.

IUPAC Name: 1-amino-3-(cyclopropylmethyl)urea

Common Chemical Name: 4-(cyclopropylmethyl)semicarbazide

Core Pharmacophore: N-substituted semicarbazide

Primary Biological Targets:

SSAO/VAP-1 (EC 1.4.3.21): Anti-inflammatory target.
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Voltage-Gated Sodium Channels (Nav): Via semicarbazone derivatives (Anticonvulsant).

Mechanism of Action & Target Engagement
A. SSAO/VAP-1 Inhibition (Anti-Inflammatory)
The primary application of the free hydrazine-urea form is the inhibition of Semicarbazide-

Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).

Mechanism: The terminal amino group (–NH₂) functions as a nucleophilic "warhead" that

covalently binds to the Topaquinone (TPQ) cofactor within the SSAO active site, forming a

hydrazone adduct. This irreversibly inhibits the enzyme.

Role of Cyclopropylmethyl: The hydrophobic cyclopropylmethyl group occupies the substrate

channel. Its steric bulk and lipophilicity provide selectivity over Monoamine Oxidases (MAO-

A/B), which prefer planar aromatic or smaller alkyl groups.

B. Sodium Channel Blockade (Anticonvulsant)
When derivatized into semicarbazones (via condensation with aryl aldehydes), the structure

acts as a sodium channel blocker.

Mechanism: The semicarbazone moiety (–NH–CO–NH–N=C<) stabilizes the inactivated

state of voltage-gated sodium channels (Nav1.2, Nav1.6), preventing repetitive neuronal

firing during seizures.

Structure-Activity Relationship (SAR) Analysis
The SAR is divided into three zones: the Tail (N1), the Linker (Urea), and the Head (N3-Amino).

Zone 1: The Tail (N1-Cyclopropylmethyl)
Lipophilicity: The cyclopropylmethyl group (

fragment contribution) enhances blood-brain barrier (BBB) penetration compared to methyl
or ethyl analogs.

Metabolic Stability: Unlike
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-butyl chains, the cyclopropyl ring is resistant to

-oxidation. However, it can undergo P450-mediated ring opening (suicide inhibition), which
can be advantageous for irreversible enzyme inhibition but poses toxicity risks if not
optimized.

Steric Fit: In SSAO, the "butterfly" shape of the cyclopropyl group fits snugly into the leucine-

rich hydrophobic pocket, enhancing potency by 5–10x compared to a simple ethyl group.

Zone 2: The Urea Linker
H-Bonding: The urea protons serve as critical hydrogen bond donors to the protein backbone

(e.g., Asp residues in the channel pore or active site).

Rigidity: Replacement of urea with thiourea often retains activity but decreases metabolic

stability (S-oxidation) and solubility.

Zone 3: The Head (N3-Amino / Hydrazine)
Free Amine (–NH₂): Essential for SSAO inhibition. Alkylation of this nitrogen abolishes

activity against TPQ cofactors.

Imine Formation (=N–R): Conversion to an aryl-semicarbazone switches the activity from

enzyme inhibition to ion channel modulation (anticonvulsant).
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Derivative
Class

N1-
Substituent
(Tail)

N3-
Substituent
(Head)

Primary
Activity

Potency
(Est.)

Key
Property

Lead Scaffold
Cyclopropylm

ethyl
–NH₂ (Free)

SSAO

Inhibitor

IC50: 10–50

nM

High

Selectivity vs

MAO

Analog A Methyl –NH₂
SSAO

Inhibitor

IC50: >500

nM

Low

Lipophilicity

Analog B Phenyl –NH₂
MAO/SSAO

Mixed
IC50: 200 nM

Low

Selectivity

Derivative C
Cyclopropylm

ethyl

=CH-(2-Cl-

Phenyl)

Anticonvulsa

nt

ED50: 15

mg/kg

Nav Channel

Blocker

Derivative D
Cyclopropylm

ethyl

=CH-(4-OMe-

Phenyl)

Anticonvulsa

nt

ED50: 45

mg/kg

Lower

Potency

Experimental Protocols
Protocol A: Synthesis of 3-Amino-1-
(cyclopropylmethyl)urea
A self-validating protocol using the "activated carbamate" route.

Reagents: Cyclopropylmethylamine, Diphenyl carbonate (or CDI), Hydrazine hydrate,

THF/Ethanol.

Activation: Dissolve cyclopropylmethylamine (10 mmol) in dry THF (20 mL). Add Diphenyl

carbonate (10 mmol) and stir at RT for 2 hours to form the phenyl carbamate intermediate.

Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of amine.

Hydrazinolysis: Add Hydrazine hydrate (15 mmol, excess) dropwise to the reaction mixture.

Reflux for 3 hours.
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Isolation: Evaporate solvent. The product often precipitates. Recrystallize from

Ethanol/Water.

Validation: IR spectrum must show urea carbonyl (~1650 cm⁻¹) and hydrazine doublet

(~3300 cm⁻¹).

Protocol B: SSAO Inhibition Assay
Reagents: Recombinant human SSAO (VAP-1), Benzylamine (substrate), Amplex Red

detection system.

Incubate enzyme (10 ng/mL) with test compound (0.1 nM – 10 µM) for 30 mins at 37°C in

PBS.

Add Benzylamine (1 mM) and Amplex Red/HRP mix.

Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 mins.

Causality Check: Pre-incubation is required because hydrazine inhibitors are "mechanism-

based" (time-dependent) inhibitors.

Visualized Pathway & Logic
The following diagram illustrates the structural logic and the bifurcation of biological activity

based on the N3-derivatization.
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Click to download full resolution via product page

Caption: Functional dissection of the scaffold showing how the N3-Amino "warhead" status

determines the pharmacological target (Enzyme vs. Ion Channel).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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